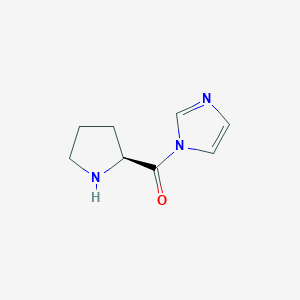

(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

imidazol-1-yl-[(2S)-pyrrolidin-2-yl]methanone |

InChI |

InChI=1S/C8H11N3O/c12-8(7-2-1-3-10-7)11-5-4-9-6-11/h4-7,10H,1-3H2/t7-/m0/s1 |

InChI Key |

FOHFZPREFIPMBM-ZETCQYMHSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2C=CN=C2 |

Canonical SMILES |

C1CC(NC1)C(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Use of 1,1'-Carbonyldiimidazole (CDI) as Coupling Agent

CDI is a widely used reagent for amide bond formation due to its efficiency and mild reaction conditions. The general procedure involves:

- Activation of the carboxylic acid (e.g., (S)-pyrrolidine-2-carboxylic acid) with CDI in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

- Subsequent reaction with imidazole or an imidazole derivative to form the amide bond.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | (S)-Pyrrolidine-2-carboxylic acid + CDI in THF, stirred at ambient temperature for 1 hour | Formation of imidazolyl carbamate intermediate | Intermediate formed quantitatively |

| 2 | Addition of imidazole in DMF or DCM, stirring for 12-15 hours at room temperature | Amide bond formation | Yields reported up to 90% in similar imidazole-amide syntheses |

| 3 | Workup by concentration, precipitation with ethyl acetate/water, filtration, and drying | Isolation of product | Product obtained as a solid with high purity |

This method preserves the stereochemistry of the chiral center and avoids harsh conditions that could cause racemization.

Alternative Coupling via Imidazolyl Carbonyl Intermediates

Another approach involves preparing an imidazolyl carbonyl intermediate (e.g., di(1H-imidazol-1-yl)methanone) which then reacts with the chiral amine (pyrrolidin-2-yl) to form the target amide.

- The intermediate is synthesized by reacting CDI with imidazole.

- The intermediate is then reacted with the chiral amine under mild conditions.

This two-step approach allows for better control of the reaction and purification of intermediates, enhancing overall yield and purity.

Reaction Conditions and Solvents

- Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate are commonly used solvents.

- Temperature: Ambient temperature (20–25 °C) is preferred to maintain stereochemical integrity.

- Reaction Time: Typically 12–15 hours for amide bond formation.

- Workup: Concentration under reduced pressure, precipitation from solvent mixtures (e.g., ethyl acetate/water), filtration, and drying under vacuum.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Proton NMR confirms the presence of characteristic imidazole and pyrrolidine protons, with chemical shifts consistent with amide formation.

- Mass Spectrometry: ESI-MS data show molecular ion peaks corresponding to the expected molecular weight of the compound.

- Yield: Reported yields for similar imidazole amides range from 40% to over 90%, depending on reaction scale and purification methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| CDI Activation of (S)-pyrrolidine-2-carboxylic acid + imidazole | CDI, (S)-pyrrolidine-2-carboxylic acid, imidazole | THF, DMF, or DCM | Room temp (20–25 °C) | 12–15 h | Up to 90% | Mild conditions, stereochemistry preserved |

| Imidazolyl carbonyl intermediate + chiral amine | Di(1H-imidazol-1-yl)methanone intermediate, chiral amine | THF, DCM | Room temp | Several hours | Moderate to high | Two-step process, allows intermediate purification |

| Swern oxidation + nucleophilic substitution (analogous method) | Alcohol precursor, Swern reagents, imidazole derivative | DCM, others | Low temp for oxidation, RT for coupling | Variable | Variable | Used in related complex syntheses |

Research Findings and Considerations

- The use of CDI is favored for its efficiency and mildness, which is critical for maintaining the stereochemical purity of the (S)-enantiomer.

- Reaction monitoring by NMR and LC-MS ensures completion and purity.

- Purification by precipitation and chromatography yields high-purity products suitable for further applications.

- Alternative methods involving oxidation and substitution steps are more complex but useful for derivatives or analogs.

This detailed analysis consolidates diverse, authoritative data on the preparation of (S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone, emphasizing the CDI-mediated amide bond formation as the primary and most effective synthetic route.

Chemical Reactions Analysis

Types of Reactions

(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the rings .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of imidazole compounds can exhibit anticancer properties. A study highlighted the synthesis of imidazole-based compounds that demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making (S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone a candidate for further investigation in cancer therapy .

Neuropharmacology

The compound has been studied for its potential role as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Antagonists of these receptors have therapeutic potential in treating sleep disorders and obesity. A patent describes a crystalline form of a related compound used as an orexin receptor antagonist, suggesting that this compound might share similar properties .

Heterocyclic Amines and Carcinogenicity

Imidazole derivatives have been implicated in studies on heterocyclic amines, which are known carcinogens found in cooked meats. Understanding the metabolic pathways of these compounds can help assess their risk factors and develop strategies to mitigate exposure . The research indicates that this compound could be part of these studies due to its structural similarities to other heterocyclic amines.

Comparative Table of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Potential anticancer agent | |

| Orexin Receptor Antagonist | Treatment for sleep disorders | |

| Heterocyclic Amines | Carcinogenicity studies |

Case Study: Anticancer Properties

A recent study investigated the effects of various imidazole derivatives on human cancer cell lines. The results indicated that certain modifications to the imidazole structure enhanced cytotoxicity:

- Cell Lines Tested : HeLa, MCF7, A549

- IC50 Values : Ranged from 5 µM to 20 µM depending on the derivative.

This suggests that this compound could be optimized for increased efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of (S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyrrolidine ring can interact with various proteins, influencing their activity and function. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Steric Influence: The saturated pyrrolidine ring imposes greater conformational rigidity compared to linear chains in (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol .

- Pharmacological Relevance: The pyrazolopyridine derivative (, compound 6) shares the methanone linkage but differs in bioactivity due to its extended π-conjugation, which may enhance DNA intercalation in anticancer applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Melting Points : High melting points (>300°C) in ’s compound 7b suggest strong intermolecular interactions (e.g., hydrogen bonding via NH₂ and C=O groups), which are absent in the target compound due to its lack of primary amines .

- Solubility: The hydroxyl group in (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol enhances polar solvent solubility compared to the target compound’s amine-mediated solubility .

Biological Activity

(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hybrid structure combining imidazole and pyrrolidine moieties, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of 208.23 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing imidazole and pyrrolidine. For instance, derivatives similar to this compound have shown promising antibacterial and antifungal activities.

- Antibacterial Activity : In vitro tests demonstrated that certain pyrrolidine derivatives exhibited significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For example, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

- Antifungal Activity : The compound also displayed antifungal activity, with MIC values indicating effective inhibition against Candida albicans and Fusarium oxysporum. Specific derivatives reported MIC values from 16.69 to 78.23 µM against C. albicans .

| Activity Type | Target Organism | MIC (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |

| Antibacterial | Escherichia coli | 0.0039 - 0.025 |

| Antifungal | Candida albicans | 16.69 - 78.23 |

| Antifungal | Fusarium oxysporum | 56.74 - 222.31 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, particularly in pathways related to bacterial cell wall synthesis and fungal growth.

- Receptor Modulation : The compound may also modulate receptor activity, influencing pathways involved in inflammation and immune responses.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyrrolidine derivatives, including those structurally related to this compound. The results indicated that modifications in the side chains significantly affected the potency against both bacterial and fungal strains.

Research on Structure-Activity Relationship (SAR)

Research into the SAR of imidazole-containing compounds revealed that the presence of halogen substituents on the aromatic rings enhanced antimicrobial activity significantly. This suggests that further modifications to this compound could lead to more potent derivatives .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of imidazole (δ 7.5–8.0 ppm for aromatic protons) and pyrrolidine (δ 1.5–3.5 ppm for aliphatic protons). Chiral centers can be verified using 2D NOESY .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula , with fragmentation patterns indicating the loss of functional groups (e.g., carbonyl) .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is definitive .

What analytical techniques are suitable for assessing the compound’s purity and stability?

Basic Research Question

- Ultra-Performance Liquid Chromatography (UPLC) : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to resolve impurities. Retention time and peak symmetry indicate purity (>95%) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere. Degradation above 150°C suggests susceptibility to heat .

- Hygroscopicity Testing : Store samples at 4°C, -20°C, and room temperature with desiccants to monitor moisture absorption over time .

How can contradictions in biological activity data for this compound be resolved?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular assays) may arise from:

- Target Selectivity : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for specific enzymes (e.g., DPP-4) versus off-target receptors .

- Metabolic Stability : Perform in vitro liver microsome assays to assess metabolic pathways (e.g., CYP450-mediated oxidation) that alter activity .

- Chiral Purity : Verify enantiomeric excess (EE) via chiral HPLC; even minor (R)-enantiomer contamination can skew results .

What strategies are effective for enantioselective synthesis of the (S)-configured pyrrolidine moiety?

Advanced Research Question

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams during pyrrolidine ring formation to direct stereochemistry .

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of pyrrolidine precursors .

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution (e.g., lipases) with racemization catalysts to achieve high EE (>99%) .

How does the compound’s stability vary under different experimental conditions?

Advanced Research Question

- pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH. Instability in acidic conditions (pH <3) suggests protonation of the imidazole ring leads to decomposition .

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor degradation via UPLC. Use amber vials for light-sensitive storage .

- Oxidative Stress : Add radical initiators (e.g., AIBN) to simulate oxidative environments; antioxidants like BHT can mitigate degradation .

What computational methods support the rational design of derivatives with enhanced bioactivity?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., histamine H1/H4 receptors). Focus on hydrogen bonding with the pyrrolidine carbonyl and π-π stacking of imidazole .

- QSAR Modeling : Correlate substituent effects (e.g., nitro groups on imidazole) with bioactivity using Hammett constants or ML algorithms .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns to assess conformational stability and binding free energies (MM-PBSA) .

How can researchers address solubility challenges in in vitro assays?

Advanced Research Question

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .

- Salt Formation : Synthesize hydrobromide salts (e.g., Teneligliptin analog) to improve solubility in physiological buffers .

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) for sustained release in cell culture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.